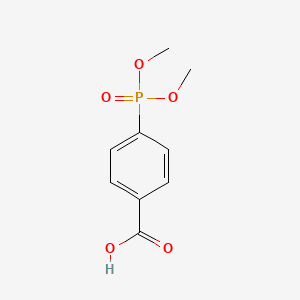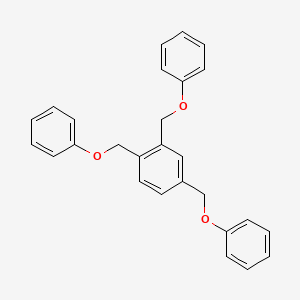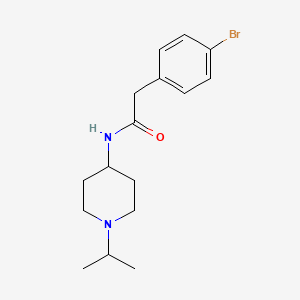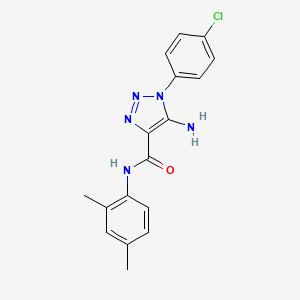
2,3-bis(butylsulfonyl)propyl benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-bis(butylsulfonyl)propyl benzoate, also known as BBP, is an organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. BBP is a white, crystalline solid that is soluble in organic solvents such as ethanol and acetone.
Wirkmechanismus
The mechanism of action of 2,3-bis(butylsulfonyl)propyl benzoate is not well understood. However, studies have suggested that it may act as a disruptor of the endocrine system, specifically the androgen and estrogen pathways. This compound has also been shown to induce oxidative stress and inflammation in cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in certain cancer cells. Additionally, this compound has been shown to induce DNA damage and inhibit cell proliferation. In animal studies, this compound has been shown to affect reproductive and developmental outcomes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2,3-bis(butylsulfonyl)propyl benzoate in lab experiments is its thermal stability, making it suitable for use in high-temperature reactions. Additionally, this compound is relatively easy to synthesize and purify. However, one of the limitations of using this compound in lab experiments is its potential toxicity, requiring researchers to take appropriate safety precautions.
Zukünftige Richtungen
There are several future directions for 2,3-bis(butylsulfonyl)propyl benzoate research. One area of interest is its potential use as a plasticizer in PVC products. Researchers are investigating ways to improve the compatibility of this compound with PVC and reduce its potential toxicity. Additionally, this compound's antimicrobial properties make it a potential candidate for use in medical devices and food packaging. Researchers are investigating ways to optimize its antimicrobial activity while minimizing its potential toxicity. Finally, this compound's potential as an endocrine disruptor warrants further investigation to better understand its mechanism of action and potential health effects.
Synthesemethoden
2,3-bis(butylsulfonyl)propyl benzoate can be synthesized using a simple two-step process. The first step involves the reaction of butylsulfonyl chloride with 2,3-dihydroxypropyl benzoate in the presence of a base such as pyridine. This results in the formation of this compound. The second step involves the purification of the compound using recrystallization techniques.
Wissenschaftliche Forschungsanwendungen
2,3-bis(butylsulfonyl)propyl benzoate has been extensively studied for its potential applications in various fields. It has been shown to exhibit excellent thermal stability, making it suitable for use in heat-resistant polymers and coatings. This compound has also been studied for its potential application as a plasticizer in polyvinyl chloride (PVC) products. Additionally, this compound has been investigated for its antimicrobial properties, making it a potential candidate for use in medical devices and food packaging.
Eigenschaften
IUPAC Name |
2,3-bis(butylsulfonyl)propyl benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28O6S2/c1-3-5-12-25(20,21)15-17(26(22,23)13-6-4-2)14-24-18(19)16-10-8-7-9-11-16/h7-11,17H,3-6,12-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZWVUZBQQWQKMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)CC(COC(=O)C1=CC=CC=C1)S(=O)(=O)CCCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[2-(4-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-furoate](/img/structure/B5235893.png)
![11-(2-methoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5235898.png)
![N-benzyl-N-{[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine](/img/structure/B5235900.png)

![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-methyl-N-(2-phenoxyethyl)-3-isoxazolecarboxamide](/img/structure/B5235920.png)
![1-(3-chloro-4-methylphenyl)-5-[3-(2-furyl)-2-propen-1-ylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5235936.png)
![diethyl [3-(4-tert-butylphenoxy)propyl]malonate](/img/structure/B5235950.png)
![3-{[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-oxazolidin-2-one](/img/structure/B5235958.png)

![2-{[(3-amino-3-oxopropyl)(benzyl)amino]carbonyl}benzoic acid](/img/structure/B5235963.png)


![2-{3-allyl-5-ethoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-1H-indene-1,3(2H)-dione](/img/structure/B5235989.png)